molecular formula C18H31NO6 B182290 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester CAS No. 166815-97-0

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester

カタログ番号: B182290
CAS番号: 166815-97-0
分子量: 357.4 g/mol
InChIキー: WRRZIESILPEHHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Malonic Acid Diethyl Ester Moiety: The final step involves the esterification of malonic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

化学反応の分析

Types of Reactions

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or piperidine derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of C18H31NO6C_{18}H_{31}NO_6 and a molecular weight of approximately 357.44 g/mol. It features a piperidine ring substituted with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety, contributing to its unique reactivity and structural rigidity, which are essential for its applications in drug development and chemical synthesis.

Organic Synthesis

The compound serves as a crucial building block in synthesizing complex organic molecules. Its structural features enable the formation of various derivatives through chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction TypeCommon ReagentsProducts Formed
Oxidation Potassium permanganateCarboxylic acids or ketones
Reduction Lithium aluminum hydrideAlcohols or amines
Substitution Sodium methoxideSubstituted esters or piperidine derivatives

Medicinal Chemistry

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester has been investigated for its potential as a precursor in drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. Its role in modulating enzyme or receptor activity highlights its therapeutic potential .

Case Study: PROTAC Development
The compound is utilized in developing targeted protein degradation technologies (PROTACs). These technologies leverage its structural properties to design molecules that can selectively degrade disease-related proteins, offering new avenues for treating various conditions, including cancer.

Biological Applications

Research has indicated that this compound may influence various biochemical pathways by interacting with specific molecular targets such as enzymes or receptors. Such interactions can lead to significant therapeutic effects, making it an important candidate for further biological studies .

作用機序

The mechanism of action of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

類似化合物との比較

Similar Compounds

  • 2-(1-tert-Butoxycarbonyl-piperidin-4-yl)acetic acid
  • 1-(1-tert-Butoxycarbonyl-piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is unique due to its combination of a piperidine ring with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in organic synthesis and drug development.

生物活性

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is a complex organic compound notable for its structural features, including a piperidine ring with a tert-butoxycarbonyl (Boc) group and a diethyl malonate moiety. This compound has garnered attention in pharmaceutical research due to its potential as a building block in drug synthesis, particularly in the development of targeted protein degradation technologies (PROTACs) and prodrugs.

  • Molecular Formula : C₁₈H₃₁N₃O₄
  • Molecular Weight : Approximately 357.44 g/mol
  • Structure : The compound's rigidity is attributed to the piperidine and malonic acid components, which influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to modulate enzyme and receptor activities. This modulation can lead to various biochemical effects, making it a valuable candidate in drug discovery.

  • Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and potentially altering metabolic pathways.
  • Receptor Binding : It has been shown to bind to certain receptors, which can trigger physiological responses relevant to therapeutic applications.

Applications in Drug Development

This compound serves as a precursor in synthesizing biologically active compounds. Its applications include:

  • PROTAC Development : The compound's structural features make it suitable for developing PROTACs, which are designed to target and degrade specific proteins within cells.
  • Prodrug Synthesis : It can be utilized as a prodrug precursor, enhancing the bioavailability of active pharmaceutical ingredients.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
Enzyme ModulationDemonstrated binding affinity to enzymes involved in metabolic pathways, influencing their activity.
Receptor InteractionShowed potential as an antagonist for specific receptors linked to inflammatory responses.
PROTAC ApplicationsSuccessfully incorporated into PROTACs targeting cancer-related proteins, leading to enhanced degradation efficacy.

Detailed Research Findings

  • Enzyme Interaction Studies : Research indicates that this compound exhibits significant binding affinity towards certain enzymes, which can modulate their catalytic activities. This property is essential for developing drugs aimed at diseases where enzyme dysregulation is a factor.
  • Targeted Protein Degradation : In studies focusing on targeted protein degradation, the compound was integrated into PROTAC constructs, demonstrating improved efficacy in degrading target proteins associated with cancer progression. The structural rigidity provided by the piperidine moiety enhances the stability and specificity of these constructs.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

特性

IUPAC Name

diethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO6/c1-6-23-15(20)14(16(21)24-7-2)12-13-8-10-19(11-9-13)17(22)25-18(3,4)5/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRZIESILPEHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611141
Record name Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166815-97-0
Record name Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Diethyl malonate (10.4 g, 65 mmol) was added to a solution of sodium ethoxide (4.42 g, 65 mmol) in ethanol (75 mL). 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine (25 g, 68 mmol), prepared as in Example 1, Step (a), was added and the mixture was heated at reflux for 4 hours. The mixture was cooled and partitioned between ethyl acetate and water. The ethyl acetate layer was separated, washed with water and then brine, dried over sodium sulfate, and evaporated. Purification of the residue by silica gel chromatography (25% ethyl acetate-hexane) gave 1-(tert-butoxycarbonyl)-4-[2,2-di(ethoxycarbonyl)ethyl]piperidine (16 g, 45 mmol) as an oil.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 645 mg (2.0 mmol) of 1-(t-butoxycarbonyl)-4-(iodomethyl)piperidine (from EXAMPLE 32, Step A), 660 mg (2.5 mmol) of 18-crown-6, 550 mg (4.0 mmol) of potassium carbonate and 0.60 mL of diethylmalonate in 12 mL of toluene was heated at 80° C. for 20h. The mixture was cooled, partitioned between 75 mL of ether and 50 mL of H2O and the layers were separated. The organic layer was washed with 50 mL of 5% Na2S2O3, 50 mL of sat'd NaCl, dried over MgSO4 and concentrated. Flash chromatography on 30 g of silica gel using 4:1 v/v hexanes/EtOAc, then 2:1 v/v hexanes/EtOAc as the eluant afforded 630 mg (89%) of the title compound: 1H NMR (500 MHz) δ 1.07-1.14 (m, 21), 1.24-1.28 (m, 6H), 1.38-1.45 (m, 1H), 1.45 (s, 9H), 1.66 (d, J=13.0, 2H), 1.83-1.87 (m, 2H), 2.65 (t, J=7.5,22H), 3.41-3.45 (m, 1H), 4.07 (app d, J=12.5,22H), 4.194.22 (m, 2H).
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Yield
89%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。